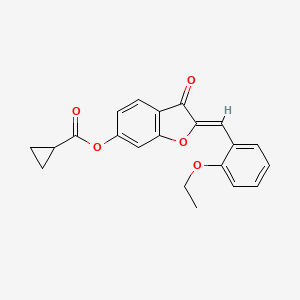

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Description

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a benzofuran-derived compound featuring a Z-configured benzylidene moiety at the C2 position, a 3-keto group, and a cyclopropanecarboxylate ester at the C6 position. The ethoxy substituent on the benzylidene ring distinguishes it from structurally related analogs. Its molecular formula is C21H18O5, with a monoisotopic mass of 374.1154 g/mol (inferred from similar compounds in and ). The Z-configuration is critical for maintaining planar geometry, which may influence biological activity or crystallographic packing .

Properties

IUPAC Name |

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-2-24-17-6-4-3-5-14(17)11-19-20(22)16-10-9-15(12-18(16)26-19)25-21(23)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYQRZXFVWNNNC-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the benzofuran core, followed by the introduction of the ethoxybenzylidene and cyclopropanecarboxylate moieties. Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| FTIR | Identify functional groups |

| Mass Spectrometry | Confirm molecular weight and purity |

Antimicrobial Properties

Recent studies have indicated that (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. Specifically, it affects the expression levels of key proteins involved in the cell cycle and apoptosis, such as p53 and Bcl-2 .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth |

| Antimicrobial | S. aureus | Inhibition of growth |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

The mechanisms underlying the biological activities of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate are still being elucidated. Preliminary findings suggest that:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : It may activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate resulted in a significant reduction in tumor size in xenograft models.

- Case Study 2 : Another investigation focused on its antimicrobial properties revealed that formulations containing this compound showed enhanced effectiveness against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzofuran derivatives with variations in substituents on the benzylidene ring and ester groups. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Analysis

Substituent Effects on Polarity: The 2-ethoxy group in the target compound provides moderate polarity compared to the 2,3,4-trimethoxy analog (), which has higher hydrophilicity due to three methoxy groups. The trimethoxy analog’s increased polarity likely enhances aqueous solubility, a critical factor in drug delivery .

Ester Group Influence :

- The cyclopropanecarboxylate ester in the target compound and ’s analog confers rigidity due to the cyclopropane ring, which may stabilize the molecule in specific conformations. In contrast, the 2,6-dimethoxybenzoate ester () offers a planar aromatic system, enabling π-π interactions with biological targets .

The target compound lacks this substitution, possibly improving binding flexibility . The Z-configuration is conserved across all analogs, ensuring a planar arrangement of the benzylidene and benzofuran moieties, which is critical for intermolecular interactions in crystal packing or target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.